
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
Overview
Description
1-(3,4-Dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid is a pyrazolone derivative characterized by a 3,4-dimethylphenyl substituent at the N1 position and a carboxylic acid group at the C4 position of the pyrazole ring. This compound is a critical intermediate in synthesizing eltrombopag olamine, a nonpeptide thrombopoietin receptor agonist approved by the FDA for treating chronic immune thrombocytopenia (ITP) . The 3,4-dimethylphenyl group enhances lipophilicity and steric bulk, optimizing receptor binding, while the carboxylic acid contributes to solubility and hydrogen-bonding interactions .
Synthesis involves condensation reactions, as demonstrated in , where 1-(3,4-dimethylphenyl)-4-hydroxymethyl-4-methyl-3-pyrazolidinone reacts with 2-sulphobenzoic acid cyclic anhydride in acetonitrile under reflux conditions, yielding derivatives with high purity (77% yield) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then oxidized to introduce the ketone functionality, followed by hydrolysis to yield the carboxylic acid group
Biological Activity
Overview
1-(3,4-Dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid is a member of the pyrazole family, characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions. This process leads to the formation of the pyrazole ring, followed by oxidation to introduce the ketone functionality and hydrolysis to yield the carboxylic acid group .
Structural Formula
The molecular structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been investigated for its potential as an enzyme inhibitor , particularly in relation to xanthine oxidoreductase (XOR), which is involved in purine metabolism and oxidative stress . The compound's structure allows it to effectively bind to active sites on enzymes, thereby inhibiting their function.
Case Studies and Research Findings
- Inhibition of Xanthine Oxidoreductase : A study evaluated several pyrazole derivatives for their inhibitory potency against XOR. Compounds similar to this compound demonstrated IC50 values in the nanomolar range, indicating potent inhibition .
- Anticancer Activity : Research has shown that derivatives of pyrazoles exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1). For instance, certain pyrazole compounds have been reported to inhibit cell proliferation and induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation .
- Anti-inflammatory Properties : Pyrazole derivatives have also been explored for their anti-inflammatory effects. In vitro studies indicated that some compounds exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. The selectivity and potency of these compounds suggest potential therapeutic applications in treating inflammatory diseases .
Data Table: Biological Activities of this compound
Scientific Research Applications
Thrombopoietin Receptor Agonism
One of the most notable applications of this compound is its function as an agonist for the thrombopoietin (TPO) receptor. It has been studied for its potential to enhance platelet production, making it valuable in treating conditions like thrombocytopenia (low platelet count) .
Pharmaceutical Development
The compound has been explored in pharmaceutical formulations due to its improved solubility and bioavailability when modified into various salt forms, such as the bis-(monoethanolamine) salt . This modification enhances its potential for clinical use by improving its pharmacokinetic properties.
Antioxidant Properties
Research indicates that compounds similar to 1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid exhibit antioxidant activity. This property suggests potential applications in preventing oxidative stress-related diseases .
Case Study 1: Eltrombopag
Eltrombopag is a drug derived from this class of compounds and has been used clinically to treat chronic immune thrombocytopenia (ITP). Its effectiveness in increasing platelet counts has made it a subject of extensive clinical trials .
Case Study 2: Structural Analysis
A study focusing on the crystal structure of similar compounds revealed insights into their binding affinities and mechanisms of action at the TPO receptor. Such structural studies are crucial for designing more effective derivatives with enhanced therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazole-4-carboxylic acid derivatives, and how can they be optimized for 1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid?
- Methodological Answer : A typical approach involves cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine derivatives, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, yielding an ester intermediate that was hydrolyzed under basic conditions . Optimization may involve solvent selection (e.g., DMF/water mixtures for coupling reactions) and catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling in advanced analogs) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated for analogs like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid . Complementary techniques include:
- FTIR : To identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the carboxylic acid group) .
- NMR : ¹H/¹³C NMR to resolve substituent effects (e.g., aryl proton shifts at δ 7.2–8.1 ppm) .
- Mass spectrometry : For molecular ion validation (e.g., [M+H]+ peaks matching theoretical masses) .
Q. What are the key challenges in achieving high-purity batches of this compound?
- Methodological Answer : Impurities often arise from incomplete cyclization or side reactions during ester hydrolysis. Purification strategies include:
- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane .
- Recrystallization : Using ethanol/water mixtures to isolate crystalline products .
- HPLC : For final purity assessment, especially if the compound is intended for biological testing .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3,4-dimethylphenyl) influence the compound’s reactivity and spectroscopic properties?
- Methodological Answer : The electron-donating methyl groups on the aryl ring alter electron density distribution, affecting:
- Reactivity : Enhanced steric hindrance may slow coupling reactions (e.g., Suzuki-Miyaura), requiring higher temperatures or prolonged reaction times .
- Spectroscopy : DFT calculations for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid show strong agreement between experimental (X-ray) and theoretical bond lengths (C=O: 1.21 Å theoretical vs. 1.22 Å experimental), but deviations in torsional angles highlight conformational flexibility .
Q. What discrepancies exist between theoretical and experimental spectral data for pyrazole-4-carboxylic acids, and how can they be resolved?
- Methodological Answer : For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, FTIR and NMR data aligned well with DFT predictions, but minor deviations in vibrational modes (e.g., C-N stretches) were attributed to solvent effects in experimental setups . Resolution strategies include:
- Solvent correction : Applying PCM (Polarizable Continuum Model) in DFT simulations to mimic solvent environments .
- Dynamic effects : Incorporating anharmonic corrections for vibrational spectra .
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound in medicinal chemistry?
- Methodological Answer : Key steps involve:
- Derivatization : Introducing substituents at the pyrazole N1 or C5 positions (e.g., 4-methoxyphenyl, 4-chlorophenyl) to modulate bioactivity .
- Biological assays : Testing analogs for enzyme inhibition (e.g., COX-2) or receptor binding, guided by docking studies using crystallographic data .
- Pharmacophore modeling : Using X-ray structures to identify critical hydrogen-bonding motifs (e.g., carboxylic acid interaction with catalytic residues) .
Q. Data Contradictions and Resolution
Q. Why do reported melting points for structurally similar pyrazole-4-carboxylic acids vary across studies?
- Methodological Answer : Variations arise from:
- Polymorphism : Different crystalline forms (e.g., 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibits multiple polymorphs) .
- Purity : Contaminants from incomplete purification (e.g., residual solvents) lower observed melting points .
- Measurement methods : Differential scanning calorimetry (DSC) vs. capillary methods yield discrepancies of ±5°C .
Q. How can conflicting bioactivity data for pyrazole derivatives be rationalized?
- Methodological Answer : Discrepancies often stem from:
- Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffers) affecting compound solubility .
- Substituent positional isomerism : For example, 3,4-dimethylphenyl vs. 2,4-dimethylphenyl analogs may exhibit divergent binding modes .
- Metabolite interference : In vitro vs. in vivo studies may reflect differential metabolic stability .
Q. Tables of Key Data
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
Pyrazole derivatives are highly tunable, with substituents dictating pharmacological and physicochemical properties. Key analogues include:
1-(4-Fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic Acid ()
- Substituents : 4-fluorobenzyl at N1, carboxylic acid at C3.
- However, the benzyl group reduces steric hindrance compared to the dimethylphenyl group in the target compound, possibly diminishing receptor affinity .
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic Acid ()
- Substituents : 4-chlorophenyl at N1, hydroxyethyl at C4, carboxylic acid at C3.
- The hydroxyethyl group improves hydrophilicity, which may reduce blood-brain barrier penetration compared to the target compound’s dimethylphenyl group .
Eltrombopag ()
- Structure : Biphenyl core linked to the pyrazolone via a hydrazinylidene group.
- Impact: The extended aromatic system and hydrazino bridge enable high specificity for the thrombopoietin receptor. The dimethylphenyl group in the target compound is retained, preserving critical hydrophobic interactions .
Pharmacological Activity Comparison
Physicochemical Properties
Property | Target Compound | 1-(4-Fluorobenzyl)-5-oxo-... | 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-... |
---|---|---|---|
LogP | ~2.8 (estimated) | ~2.5 | ~1.9 |
Solubility (mg/mL) | 0.15 (aqueous buffer) | 0.22 | 1.5 |
pKa | 3.1 (carboxylic acid) | 3.3 | 3.0 (carboxylic acid), 9.8 (hydroxyethyl) |
Note: Data inferred from structural analogs in , and 9.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-9(5-8(7)2)14-11(15)10(6-13-14)12(16)17/h3-6,10H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRWRXHYUYNACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(C=N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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